molecular formula C7H13NO2 B8066409 (S)-5-isopropylmorpholin-3-one

(S)-5-isopropylmorpholin-3-one

Cat. No.: B8066409
M. Wt: 143.18 g/mol
InChI Key: DGOLJYXTOMTIEE-ZCFIWIBFSA-N
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Description

(S)-5-Isopropylmorpholin-3-one is a chiral morpholine derivative characterized by the presence of an isopropyl group at the 5-position and a ketone functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-isopropylmorpholin-3-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable morpholine derivative.

    Oxidation: The ketone functional group at the 3-position is introduced via oxidation reactions, often employing oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalytic Processes: Employing catalysts to facilitate the isopropylation and oxidation steps, thereby improving selectivity and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Isopropylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Secondary alcohols.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

(S)-5-Isopropylmorpholin-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-5-isopropylmorpholin-3-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are sensitive to the presence of the morpholine ring and the isopropyl group.

    Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the isopropyl and ketone groups.

    N-Methylmorpholine: Contains a methyl group instead of an isopropyl group.

    4-Morpholinone: Lacks the isopropyl group but contains the ketone functional group.

Uniqueness: (S)-5-Isopropylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 5-position and the ketone at the 3-position differentiates it from other morpholine derivatives, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

(5S)-5-propan-2-ylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)6-3-10-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOLJYXTOMTIEE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Treatment of valinol in basic ethanol with chloroacetyl chloride using the procedure of Surry, et. al., J. Am. Chem. Soc. (1955) 77, 633, gives 5-(2-propyl)-3-morpholinone. Deprotonation of the latter with NaH in DMF solution and reaction with methyl iodide gives the title compound.
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